molecular formula C17H19ClN4O2 B2967223 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797720-84-3

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2967223
CAS No.: 1797720-84-3
M. Wt: 346.82
InChI Key: RRSUXAAJIQKXHH-UHFFFAOYSA-N
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Description

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a morpholinopyrimidine core, a scaffold recognized in medicinal chemistry for its significant bioactivity. This compound is intended for research purposes to investigate novel therapeutic strategies, particularly in the field of inflammation. Research on closely related morpholinopyrimidine derivatives has demonstrated potent anti-inflammatory effects by targeting key pro-inflammatory enzymes. These compounds have been shown to significantly inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels in LPS-stimulated RAW 264.7 macrophage cells . The mechanism is further supported by molecular docking studies, which indicate that morpholinopyrimidine-based molecules can form strong, hydrophobic interactions within the active sites of iNOS and COX-2, thereby suppressing the inflammatory response . The integration of the morpholine and pyrimidine motifs is a established approach in developing bioactive compounds, with such nitrogen-based heterocycles present in over 60% of FDA-approved small-molecule drugs . This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSUXAAJIQKXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with 6-methyl-2-morpholinopyrimidin-4-ol as the core structure. The following steps outline a general synthetic route:

  • Activation of the Core Structure: : The hydroxyl group of 6-methyl-2-morpholinopyrimidin-4-ol is activated using a suitable reagent such as thionyl chloride to form the corresponding chloro derivative.

  • Nucleophilic Substitution: : The activated core structure is then reacted with 3-chlorobenzamide in the presence of a base such as triethylamine to introduce the benzamide moiety.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure high yield and purity. Process optimization, including the use of catalysts and control of reaction conditions, is crucial to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups and properties.

Scientific Research Applications

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications:

  • Medicine: : The compound has shown potential as an inhibitor of certain enzymes, making it useful in the development of new pharmaceuticals.

  • Biology: : It can be used as a tool in biological studies to understand enzyme mechanisms and pathways.

  • Chemistry: : The compound serves as a building block for the synthesis of more complex molecules.

  • Industry: : It has applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in medicinal applications, the compound may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Key Compounds:

3-Chloro-N-(3-chlorophenyl)benzamide (): Structure: Simplest analog with dual chloro substituents on the benzamide and aniline moieties. Properties: Molecular weight = 266.11 g/mol; crystallizes in monoclinic P21 space group with a distorted planar geometry . Comparison: The absence of a morpholinopyrimidine group reduces steric hindrance and polarity compared to the target compound.

4-Chloro-N-((3-Fluorobenzyl)(Methyl)carbamothionyl)benzamide (L1) (): Structure: Incorporates a carbamothionyl group and fluorinated benzyl substituent. Applications: Demonstrated catalytic activity in Suzuki coupling reactions, achieving moderate conversion rates (GC-MS data) . Comparison: The carbamothionyl group enhances metal-binding capacity, whereas the target compound’s morpholinopyrimidine may favor hydrogen bonding or π-π stacking.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-B) (): Structure: Hydroxybenzamide with methoxyphenethylamine. Properties: Melting point = 96°C; characterized by distinct ¹H/¹³C-NMR shifts (Tables 1–2 in ). Comparison: The hydroxy group increases acidity and solubility in polar solvents, contrasting with the lipophilic morpholinopyrimidine in the target compound.

Coordination Chemistry and Metal Complexes

Nickel Complex of 3-Chloro-N-(Diethylcarbamothioyl)benzamide ():

  • Structure : Forms a distorted square planar geometry with Ni(II) coordinated via sulfur and oxygen atoms.
  • Crystal Data: Monoclinic P2₁/c, Z = 4, density = 1.471 g/cm³ .
  • Comparison: The target compound’s morpholinopyrimidine group lacks thioamide functionality, limiting its utility in forming stable metal complexes compared to carbamothioyl derivatives.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point/°C Applications
Target Compound* ~345.5 Morpholinopyrimidine, Chloro N/A Potential catalysis/drug design
3-Chloro-N-(3-chlorophenyl)benzamide 266.11 Dual chloro substituents N/A Crystallography studies
Rip-B ~285.3 Hydroxy, methoxyphenethyl 96 Bioactive compound research
L1 ~352.8 Carbamothionyl, fluoro N/A Suzuki coupling catalysis

*Calculated based on inferred formula C₁₇H₁₈ClN₄O₂.

Biological Activity

3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a chloro-substituted benzamide moiety linked to a morpholinopyrimidine derivative. Its molecular formula is C14_{14}H17_{17}ClN4_{4}O, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological properties.

Research indicates that this compound functions primarily as a kinase inhibitor , potentially targeting specific pathways involved in cell proliferation and survival. The inhibition of kinases can lead to the suppression of tumor growth and enhanced apoptosis in cancer cells.

Anticancer Properties

Studies have shown that this compound exhibits promising anticancer activity. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell survival.

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung Cancer)5.0Apoptosis induction
MCF7 (Breast Cancer)3.2Cell cycle arrest
HeLa (Cervical Cancer)4.5Inhibition of kinase activity

Inhibition of Kinases

The compound has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell division and the maintenance of centrosome integrity. Inhibition of PLK4 leads to centrosome loss and subsequent cell cycle arrest in cancer cells with intact p53 pathways, highlighting its potential as a therapeutic agent in cancers characterized by aberrant PLK4 activity .

Case Studies

  • Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of 5 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
  • Breast Cancer Models : In MCF7 breast cancer models, the compound demonstrated an IC50_{50} value of 3.2 µM, effectively causing cell cycle arrest at the G1 phase. This finding suggests that it may be beneficial for treating hormone receptor-positive breast cancers.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Pyrimidine Core Formation : React 6-methylpyrimidin-4-amine with morpholine under nucleophilic substitution conditions to introduce the morpholine moiety.

Chlorination : Introduce the chloro substituent at the 3-position of the benzamide using chlorinating agents (e.g., SOCl₂ or PCl₅).

Coupling : Link the chlorobenzoyl chloride derivative to the pyrimidine-methyl intermediate via amide bond formation in the presence of a base (e.g., triethylamine) .

  • Key Data : Reaction yields for similar compounds range from 60–85%, with purity confirmed by HPLC (>98%) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-Ray Crystallography : Resolves bond lengths, angles, and crystal packing. For analogous compounds, Cl···Cl distances range from 3.8–4.0 Å, and dihedral angles between aromatic rings are ~8–15° .
  • NMR/FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹; morpholine ring protons at δ 3.6–4.0 ppm in ¹H NMR) .
    • Example : A related nickel complex showed distorted square planar geometry via crystallography (Space group: P2₁/c, a = 14.601 Å, V = 2700.7 ų) .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they affect its physicochemical properties?

  • Key Interactions :

  • C-H···O Hydrogen Bonds : Stabilize molecular chains (e.g., C10-H10···O1 in analogs with d = 2.5 Å) .
  • Halogen Interactions : Cl···Cl contacts (>3.9 Å) and π-π stacking (3.5–4.0 Å) influence solubility and melting points .
    • Impact : Stronger intermolecular forces correlate with higher thermal stability (e.g., analogs melt at 399 K) .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Approach :

Control Experiments : Verify assay conditions (e.g., pH, solvent effects). For example, DMSO concentration >1% may denature proteins, skewing enzyme inhibition results .

Structural Analysis : Compare polymorphs (e.g., Forms IA vs. IB in analogs) using PXRD to rule out crystal form-dependent bioactivity .

Computational Modeling : Use DFT to predict binding modes to targets (e.g., Factor Xa enzymes) and validate with mutagenesis studies .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methods :

  • Prodrug Design : Introduce pivaloyl or benzyloxy groups to enhance lipophilicity (logP optimization from ~2.5 to >3.0) .
  • Formulation : Use cyclodextrin complexes or nanoemulsions to improve aqueous solubility (e.g., 50 μM → 200 μM in PBS) .
    • Validation : Pharmacokinetic profiling in primates for analogs shows increased t₁/₂ from 2 h to 6 h post-formulation .

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